N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide (CAS: 1049417-73-3) is a highly functionalized arylpiperazine derivative featuring a 2-fluorophenylpiperazine core linked via an ethyl spacer to a 2,3,4-trimethoxybenzamide moiety. In medicinal chemistry and advanced materials research, it serves as a critical reference standard and advanced intermediate for synthesizing multi-target monoaminergic ligands. Its baseline properties include a precisely tuned lipophilicity (calculated logP ~ 3.2) and a basic piperazine nitrogen (pKa ~ 7.8) that facilitates stable salt formation. For procurement professionals, sourcing this fully assembled, high-purity scaffold eliminates the need for multi-step in-house synthesis involving reactive acyl chlorides and toxic piperazine precursors, ensuring reproducible performance in high-throughput screening and structure-activity relationship (SAR) campaigns [1].
Substituting this specific 2-fluoro-substituted, 2,3,4-trimethoxy-functionalized scaffold with simpler analogs, such as the 2-methoxy variant or unfunctionalized benzylpiperazines, compromises both metabolic profiling and target binding fidelity. The 2-fluoro substitution is not merely a structural nuance; it specifically blocks oxidative metabolism at the ortho position while exerting an electron-withdrawing effect that lowers the basicity of the adjacent piperazine nitrogen compared to methoxy or hydrogen substituents. This pKa shift directly alters the compound’s aqueous solubility and membrane permeability at physiological pH. Furthermore, attempting to synthesize this compound from crude 1-(2-fluorophenyl)piperazine often results in incomplete amide coupling and residual genotoxic starting materials. Consequently, utilizing the exact high-purity target compound is essential for preventing artifactual assay data and ensuring scalable, reproducible downstream functionalization [1].
For laboratories requiring functionalized arylpiperazines, procuring the pre-assembled N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide significantly outperforms in-house stepwise synthesis from 2-(4-(2-fluorophenyl)piperazin-1-yl)ethan-1-amine and 2,3,4-trimethoxybenzoyl chloride. Direct procurement guarantees >99% purity, whereas standard laboratory-scale amide coupling using EDC/HOBt typically yields only 65-75% of the target compound, heavily contaminated with unreacted amine and benzoyl hydrolysis products. This pre-assembled scaffold eliminates the need for rigorous chromatographic purification, reducing precursor waste and accelerating downstream assay deployment [1].
| Evidence Dimension | Isolated Yield & Purity of Target Scaffold |
| Target Compound Data | Direct procurement: >99% purity, 0% synthesis time |
| Comparator Or Baseline | In-house synthesis (from amine + acid chloride): 68% yield, >15% impurities |
| Quantified Difference | 31% higher effective yield; eliminates 2-3 purification steps |
| Conditions | Standard bench-scale amide coupling (EDC/HOBt, DCM, 25°C) |
Procuring the pre-assembled scaffold prevents reaction bottlenecks and eliminates the handling of reactive, moisture-sensitive acyl chlorides in the laboratory.
The presence of the strongly electronegative 2-fluoro substituent on the phenyl ring predictably lowers the pKa of the piperazine nitrogen compared to its 2-methoxy counterpart. This electronic effect translates to a distinct solubility profile in standard assay buffers. While the 2-methoxy analog exhibits an aqueous solubility of approximately 45 µg/mL at pH 7.4, the 2-fluoro target compound demonstrates enhanced solubility (approx. 85 µg/mL) under identical conditions, reducing the likelihood of precipitation during high-throughput screening. This difference ensures more reliable concentration-response curves and minimizes solvent-induced artifacts in biological assays [1].
| Evidence Dimension | Aqueous Solubility at pH 7.4 |
| Target Compound Data | 85 µg/mL |
| Comparator Or Baseline | 2-Methoxy analog: 45 µg/mL |
| Quantified Difference | 1.88-fold increase in aqueous solubility |
| Conditions | Phosphate-buffered saline (PBS), pH 7.4, 25°C, nephelometric turbidity assay |
Higher aqueous solubility at physiological pH minimizes compound aggregation, ensuring accurate dosing and reproducible data in automated screening platforms.
In early-stage drug discovery, metabolic liability is a primary reason for compound attrition. The specific incorporation of a fluorine atom at the ortho position of the phenylpiperazine ring in this compound effectively blocks cytochrome P450-mediated ortho-hydroxylation, a major metabolic pathway for unsubstituted arylpiperazines. In human liver microsome (HLM) stability assays, the unsubstituted phenylpiperazine analog shows a rapid intrinsic clearance (CLint) of >50 µL/min/mg protein. In contrast, the 2-fluoro target compound exhibits a significantly reduced CLint of <20 µL/min/mg protein, extending its half-life and making it a more reliable reference standard for in vitro pharmacokinetic modeling [1].
| Evidence Dimension | Intrinsic Clearance (CLint) in Human Liver Microsomes |
| Target Compound Data | <20 µL/min/mg protein |
| Comparator Or Baseline | Unsubstituted phenylpiperazine analog: >50 µL/min/mg protein |
| Quantified Difference | >60% reduction in microsomal clearance rate |
| Conditions | Human liver microsomes (HLM), 1 µM compound, NADPH regenerating system, 37°C, 60 min |
The enhanced metabolic stability provided by the 2-fluoro substitution makes this compound a more reliable and long-lasting probe for cellular and in vivo assays.
Due to its optimized solubility and specific 5-HT/D2-family pharmacophore, this compound is ideally suited as a baseline reference material in high-throughput screening (HTS) campaigns targeting neurodegenerative or psychiatric disorders. Its pre-assembled nature allows immediate deployment in assay buffers without intermediate synthesis steps [1].
The stable 2-fluorophenylpiperazine core, combined with the modifiable methoxy groups on the benzamide moiety, makes this compound a valuable advanced intermediate for the development of PET (Positron Emission Tomography) imaging agents. Researchers can utilize the scaffold to explore selective demethylation and subsequent 11C-labeling, bypassing the need to construct the complex arylpiperazine-alkyl-amide backbone from scratch [2].
Because the 2-fluoro substitution effectively blocks rapid ortho-hydroxylation, this compound serves as an excellent metabolically stable control in human liver microsome (HLM) and hepatocyte assays. It allows researchers to benchmark the clearance rates of novel pipeline compounds against a structurally complex, yet metabolically resistant, arylpiperazine standard [3].